molecular formula C24H28O3 B12527396 3,3-Bis[(benzyloxy)methyl]oct-5-ynal CAS No. 828913-48-0

3,3-Bis[(benzyloxy)methyl]oct-5-ynal

Cat. No.: B12527396
CAS No.: 828913-48-0
M. Wt: 364.5 g/mol
InChI Key: UEHMNBJKUWOOAK-UHFFFAOYSA-N
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Description

3,3-Bis[(benzyloxy)methyl]oct-5-ynal is an organic compound with a complex structure that includes both alkyne and aldehyde functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis[(benzyloxy)methyl]oct-5-ynal typically involves multiple steps, starting from simpler organic molecules. One common method involves the protection of hydroxyl groups with benzyl groups, followed by the formation of the alkyne and aldehyde functionalities through various organic reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate more efficient purification techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3,3-Bis[(benzyloxy)methyl]oct-5-ynal can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The benzyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 3,3-Bis[(benzyloxy)methyl]oct-5-ynoic acid.

    Reduction: Formation of 3,3-Bis[(benzyloxy)methyl]oct-5-ene or 3,3-Bis[(benzyloxy)methyl]octane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Bis[(benzyloxy)methyl]oct-5-ynal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development due to its unique functional groups.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3-Bis[(benzyloxy)methyl]oct-5-ynal involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, while the alkyne group can participate in cycloaddition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.

Comparison with Similar Compounds

Similar Compounds

    3,3-Bis[(benzyloxy)methyl]oct-5-ene: Similar structure but with an alkene instead of an alkyne.

    3,3-Bis[(benzyloxy)methyl]octane: Similar structure but fully saturated.

    3,3-Bis[(benzyloxy)methyl]oct-5-ynoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

Uniqueness

3,3-Bis[(benzyloxy)methyl]oct-5-ynal is unique due to the presence of both alkyne and aldehyde functional groups, which provide distinct reactivity patterns. This makes it a valuable compound for various synthetic applications and research studies.

Properties

CAS No.

828913-48-0

Molecular Formula

C24H28O3

Molecular Weight

364.5 g/mol

IUPAC Name

3,3-bis(phenylmethoxymethyl)oct-5-ynal

InChI

InChI=1S/C24H28O3/c1-2-3-10-15-24(16-17-25,20-26-18-22-11-6-4-7-12-22)21-27-19-23-13-8-5-9-14-23/h4-9,11-14,17H,2,15-16,18-21H2,1H3

InChI Key

UEHMNBJKUWOOAK-UHFFFAOYSA-N

Canonical SMILES

CCC#CCC(CC=O)(COCC1=CC=CC=C1)COCC2=CC=CC=C2

Origin of Product

United States

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